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molecular formula C15H17NO4 B8715591 Ethyl 7-amino-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylate

Ethyl 7-amino-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylate

Cat. No. B8715591
M. Wt: 275.30 g/mol
InChI Key: KMGOZYUDCZKQGE-UHFFFAOYSA-N
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Patent
US04474787

Procedure details

A solution of the amide of step (d) (10 g) in ethanol (300 ml), containing concentrated hydrochloric acid (5 ml), was refluxed for 8 hours. The reaction mixture was diluted with water and extracted into ethyl acetate. The extract was washed with water, dried and the solvent was evaporated to leave a dark brown semisolid. This was chromatographed on a silica gel column, using ether as eluant to give 4.8 g of the required product whose structure was confirmed by mass and NMR spectral evidence; mp 84°-87° C.
Name
amide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:20]=[CH:19][C:8]2[C:9](=[O:18])[CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:12][C:7]=2[C:6]=1[CH2:21][CH2:22][CH3:23])(=O)C.Cl>C(O)C.O>[NH2:4][C:5]1[CH:20]=[CH:19][C:8]2[C:9](=[O:18])[CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:12][C:7]=2[C:6]=1[CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
amide
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C=C1)CCC
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a dark brown semisolid
CUSTOM
Type
CUSTOM
Details
This was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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